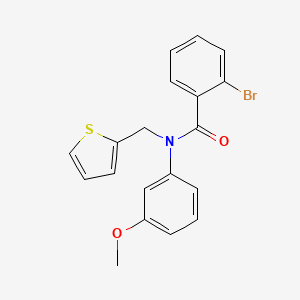![molecular formula C19H19N3O4 B11329781 2-(3,4-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11329781.png)
2-(3,4-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide: is a chemical compound with a complex structure. Let’s break it down:
Phenyl Group: The compound contains a phenyl ring (C₆H₅) substituted with a dimethyl group (CH₃) at positions 3 and 4.
Oxadiazole Ring: The oxadiazole ring (1,2,4-oxadiazole-3-yl) is attached to the phenyl group via an acetamide linker.
Methoxyphenyl Group: The compound also features a methoxyphenyl group (C₆H₄OCH₃) at position 5 of the oxadiazole ring.
Preparation Methods
The synthetic routes for this compound involve several steps. While I don’t have specific industrial production methods, here’s a general outline:
-
Synthesis of 3,4-dimethylphenoxyacetic acid: : Start by synthesizing 3,4-dimethylphenoxyacetic acid, which serves as a precursor. This can be achieved through various methods, including Grignard reactions or Friedel-Crafts acylation.
-
Formation of the Oxadiazole Ring: : Next, react the 3,4-dimethylphenoxyacetic acid with hydrazine hydrate to form the oxadiazole ring. Cyclization occurs via dehydration and intramolecular condensation.
-
Acetylation: : Introduce the acetamide group by acetylating the oxadiazole nitrogen using acetic anhydride.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions due to the presence of aromatic rings.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Reagents and Conditions: Common reagents include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and acylating agents (e.g., acetic anhydride).
Major Products: The major products depend on the specific reaction conditions and substituents. For example, acetylation yields the acetamide group.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.
Biological Studies: Explore its interactions with enzymes, receptors, or cellular pathways.
Materials Science: Assess its use in organic electronics or sensors.
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., proteins, enzymes) or modulating cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C19H19N3O4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H19N3O4/c1-12-4-7-16(10-13(12)2)25-11-17(23)20-19-21-18(26-22-19)14-5-8-15(24-3)9-6-14/h4-10H,11H2,1-3H3,(H,20,22,23) |
InChI Key |
MDNSDVRFTAKNFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11329708.png)
![5,7-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11329709.png)
![3,4-dimethyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11329710.png)
![4-[2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)ethyl]-2-ethoxyphenyl ethyl ether](/img/structure/B11329712.png)
![N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-nitrobenzamide](/img/structure/B11329715.png)
![4-bromo-N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11329727.png)
![10-(3,4-dimethoxyphenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11329734.png)
![Methyl 2-[({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11329738.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11329743.png)
![2-(4-ethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11329755.png)

![2-(3,4-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11329764.png)


